1-(4-Ethylbenzyl)-1,4-diazepane
Description
1-(4-Ethylbenzyl)-1,4-diazepane (CAS: 1179735-03-5) is a seven-membered diazepane ring substituted with a 4-ethylbenzyl group at the N1 position. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . The compound is characterized by moderate lipophilicity due to the ethylbenzyl substituent, which may enhance blood-brain barrier permeability compared to polar analogs.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-2-13-4-6-14(7-5-13)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3 |
InChI Key |
OKAISHODQJEHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 1,4-Diazepane with 4-Ethylbenzyl Halides
One straightforward method to prepare this compound involves the direct alkylation of the 1,4-diazepane ring nitrogen with a 4-ethylbenzyl halide (commonly bromide or chloride) under basic conditions.
-
- 1,4-Diazepane
- 4-Ethylbenzyl bromide or chloride
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to reflux
- Time: Several hours (typically 4–8 h)
-
- The nitrogen atom of 1,4-diazepane is deprotonated by the base, generating a nucleophilic anion.
- The nucleophile attacks the electrophilic carbon of the benzyl halide, displacing the halide ion and forming the N-benzylated product.
Reductive Amination of 1,4-Diazepane with 4-Ethylbenzaldehyde
An alternative and widely used approach is reductive amination, which involves the condensation of 1,4-diazepane with 4-ethylbenzaldehyde followed by reduction of the resulting imine.
-
- 1,4-Diazepane
- 4-Ethylbenzaldehyde
- Reducing agent: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)
- Solvent: Methanol, dichloromethane (DCM), or ethanol
- Temperature: Room temperature
- Time: 12–24 h for imine formation; reduction typically 1–3 h
-
- The primary amine of 1,4-diazepane condenses with the aldehyde to form a Schiff base (imine).
- The imine is then reduced in situ to the secondary amine, yielding this compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imine formation | 1 eq. 1,4-diazepane + 1 eq. 4-ethylbenzaldehyde, methanol, RT, 24 h | Schiff base intermediate formed |
| Reduction | NaBH4 or NaBH(OAc)3, RT, 1–3 h | This compound obtained |
Amide Coupling Followed by Reduction (Indirect Route)
In some advanced synthetic schemes, 1,4-diazepane derivatives are first converted to amide intermediates with substituted benzyl groups, followed by reduction or further functionalization.
-
- 1,4-Diazepane derivative (e.g., tert-butyl 1,4-diazepane-1-carboxylate)
- 4-Ethylbenzoyl chloride or acid derivative
- Coupling agents: HATU, DIPEA in DMF
- Followed by deprotection and reduction steps
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Alkylation | 1,4-Diazepane + 4-Ethylbenzyl bromide | K2CO3 or NaH, DMF, RT to reflux, 4–8 h | 60–85 | Regioselectivity improved by microwave |
| Reductive Amination | 1,4-Diazepane + 4-Ethylbenzaldehyde | NaBH4 or NaBH(OAc)3, MeOH/DCM, RT, 12–24 h | 85–90 | One-pot, mild, high selectivity |
| Amide Coupling & Reduction | Boc-protected 1,4-diazepane + acid | HATU, DIPEA, DMF, RT; followed by reduction | Up to 98 | For amide derivatives, more complex route |
Mechanistic and Computational Insights
- Microwave-assisted alkylation favors selective N-4 alkylation due to faster formation of the N-4 anion, as supported by MP2/6-31G* and HF/6-31G* ab initio calculations.
- Reductive amination proceeds via Schiff base formation at the primary amine, followed by hydride transfer reduction, which can be controlled to favor monoalkylation versus polyalkylation by reaction stoichiometry and conditions.
- The choice of reducing agent influences chemoselectivity and yield; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylbenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alkanes.
Substitution: Formation of halogenated derivatives like bromides.
Scientific Research Applications
1-(4-Ethylbenzyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to GABA receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The exact pathways and molecular interactions are subject to ongoing research to fully elucidate its pharmacological profile.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethylbenzyl group in the target compound provides moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethyl (CF₃) groups in compounds 14d and 14b . Chlorine and fluorine substituents (e.g., in ) enhance polarity and metabolic stability but may reduce CNS penetration compared to ethylbenzyl. Heteroaromatic substituents (e.g., pyridine in NS3531) introduce basic nitrogen atoms, enabling hydrogen bonding and altering selectivity for receptors like nicotinic acetylcholine receptors (nAChRs) .
- Synthetic Yields :
Pharmacological and Functional Comparisons
Table 2: Functional and Receptor-Binding Data
Key Observations :
- Serotonin Receptor Selectivity: The 3-chlorophenyl-pyrazole-diazepane analog exhibits high 5-HT₇R selectivity, likely due to its planar aromatic substituent . The ethylbenzyl group’s non-planar structure may reduce such selectivity.
- nAChR Modulation : Pyridine-substituted diazepanes (e.g., NS3531) show submicromolar affinity for α4β2 nAChRs, critical for cognitive disorders . The ethylbenzyl group’s lack of hydrogen-bonding capability may limit similar efficacy.
Physicochemical and Commercial Considerations
- Purity and Availability :
- Physical State :
- The ethylbenzyl derivative’s physical state is unspecified, whereas analogs like 1-(3,4-difluorophenyl)-1,4-diazepane are oils , impacting formulation strategies.
Biological Activity
1-(4-Ethylbenzyl)-1,4-diazepane is a heterocyclic compound characterized by a six-membered diazepane ring containing two nitrogen atoms. Its structural formula includes a 4-ethylbenzyl substituent at the nitrogen atom in position one, which contributes to its unique biological properties. This compound has garnered attention due to its structural similarity to benzodiazepines, known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{18}N_{2}, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The compound's structure allows for interactions with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors.
Preliminary studies suggest that compounds similar to this compound may interact with GABA receptors, influencing neurotransmission. This interaction can lead to various therapeutic effects such as anxiolytic and sedative properties, which are characteristic of many benzodiazepine derivatives.
Research Findings
Research into the specific biological activities of this compound is ongoing. Initial findings indicate that this compound may exhibit:
- Anxiolytic Effects : Similar to benzodiazepines, it may reduce anxiety levels in animal models.
- Sedative Properties : Potentially inducing sedation without significant side effects.
- Anticonvulsant Activity : Investigations are underway to assess its efficacy in seizure models.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of several compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-1,4-diazepane | Benzyl group at position one | Commonly used as a precursor in organic synthesis. |
| 1-(3-Methylphenyl)-1,4-diazepane | Methylphenyl group at position one | Exhibits distinct pharmacological properties. |
| 5-(tert-butoxycarbonyl)-5-methyl-1,4-diazepane | tert-butoxycarbonyl protecting group at position five | Used in peptide synthesis due to protective group. |
| 2-(4-Chlorobenzyl)-1,4-diazepane | Chlorobenzyl substituent | Potentially enhanced activity due to halogen effect. |
| 3-(p-Toluenesulfonyl)-1,4-diazepane | p-Toluenesulfonamide group | May exhibit unique reactivity patterns. |
Case Studies and Experimental Data
Several studies have explored the biological activity of diazepane derivatives:
- A study published in Journal of Medicinal Chemistry (1965) examined various alkylating agents and their interactions with biological systems. While not directly focused on this compound, it provides insights into how structural modifications can influence biological activity .
- Ongoing research is assessing the pharmacodynamics and pharmacokinetics of this compound through in vitro and in vivo models to determine its therapeutic potential.
Q & A
Q. What are the recommended synthetic pathways for 1-(4-Ethylbenzyl)-1,4-diazepane, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-ethylbenzyl chloride and 1,4-diazepane in the presence of a base (e.g., NaH or K₂CO₃) under reflux in aprotic solvents like THF or DMF . Key factors:
- Base selection : Stronger bases (NaH) favor faster reaction kinetics but may lead to side reactions.
- Solvent choice : Polar aprotic solvents enhance nucleophilicity of the diazepane nitrogen.
- Purification : Column chromatography (silica gel, CHCl₃/MeOH 95:5) or recrystallization improves purity .
Example yield optimization: Substituting 1,4-diazepane with its hydrochloride salt increased yield from 38% to 61% in analogous reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- NMR : <sup>1</sup>H NMR peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and benzyl protons (δ 7.2–7.4 ppm, aromatic multiplet) confirm substitution .
- Mass spectrometry : ESI-MS (M+H<sup>+</sup>) at m/z ~245.2 aligns with molecular formula C₁₄H₂₂N₂.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Receptor binding : Screen against GPCRs (e.g., dopamine D3, neurokinin-1) via radioligand displacement assays (IC₅₀ determination) .
- Enzyme inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms using fluorometric/colorimetric substrates.
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
Advanced Research Questions
Q. How does the 4-ethylbenzyl substituent influence the compound’s pharmacokinetic properties compared to analogs (e.g., 4-methoxy or 4-chloro derivatives)?
Methodological Answer:
- Lipophilicity : The ethyl group increases logP vs. methoxy (ΔlogP ~0.5), enhancing membrane permeability but reducing solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to compare oxidative metabolism rates. Ethyl groups are less susceptible to CYP450-mediated oxidation than methoxy .
- SAR table :
| Substituent (R) | logP | CYP3A4 T₁/₂ (min) | D3 Receptor Ki (nM) |
|---|---|---|---|
| 4-Ethyl | 2.8 | 45 | 320 |
| 4-Methoxy | 2.3 | 22 | 580 |
| 4-Chloro | 3.1 | 60 | 210 |
Q. What computational strategies can predict the binding mode of this compound to neurokinin-1 receptors?
Methodological Answer:
- Docking studies : Use AutoDock Vina with receptor PDB ID 6H7L. Focus on hydrophobic interactions between the ethyl group and receptor residues (e.g., Phe268, Val247) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.
- Free energy calculations : MM/PBSA to compare binding affinities with trifluoromethyl or dichloro analogs .
Q. How can contradictory data on the compound’s activity across different assay platforms (e.g., cell-based vs. biochemical) be resolved?
Methodological Answer:
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for receptor binding).
- Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions. For example, activity in TRIS buffer (pH 7.4) vs. HEPES may vary due to protonation state .
- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to identify confounding interactions .
Data-Driven Challenges and Solutions
Q. Why is scaled-up synthesis of this compound challenging, and what alternatives exist?
Evidence-Based Insight : Commercial unavailability (discontinued per CymitQuimica ) suggests synthetic hurdles. Solutions:
Q. How does the ethyl group’s steric bulk affect conformational flexibility of the diazepane ring?
Methodological Approach :
- X-ray crystallography : Compare crystal structures of ethyl vs. methyl analogs (e.g., 1,4-Dimethyl-1,4-diazepane ).
- DFT calculations : Gaussian09 to model ring puckering and substituent torsion angles. Ethyl groups may stabilize chair conformations, altering receptor docking .
Key Omissions and Limitations
- Toxicity data : Limited ADMET profiles necessitate in vivo studies (e.g., zebrafish models for acute toxicity).
- Isomerism : Potential diastereomerism from diazepane ring puckering requires chiral HPLC resolution .
This FAQ integrates methodologies from structural analogs (e.g., trifluoromethyl , dichloro derivatives) due to sparse direct data on this compound. Researchers should validate protocols with pilot studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
